molecular formula C14H16N2O2S B2698017 3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide CAS No. 1207010-84-1

3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide

Cat. No.: B2698017
CAS No.: 1207010-84-1
M. Wt: 276.35
InChI Key: UGCFHFONOXXTAR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a methylisothiazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methylisothiazole-5-carboxylic acid.

    Formation of Intermediate: The 4-methoxybenzaldehyde is first converted to 4-methoxyphenylacetic acid through a series of reactions, including oxidation and reduction.

    Amide Formation: The 4-methoxyphenylacetic acid is then reacted with 3-methylisothiazole-5-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-hydroxyphenyl)-N-(3-methylisothiazol-5-yl)propanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 3-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)propanamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or alkylating agents.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 3-(4-hydroxyphenyl)-N-(3-methylisothiazol-5-yl)propanamide.

    Reduction: 3-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)propanamine.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide can be compared with other similar compounds, such as:

    3-(4-hydroxyphenyl)-N-(3-methylisothiazol-5-yl)propanamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    3-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)propanamine: This compound has an amine group instead of an amide group, which may influence its chemical properties and applications.

    3-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)propanoic acid: This compound has a carboxylic acid group instead of an amide group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-9-14(19-16-10)15-13(17)8-5-11-3-6-12(18-2)7-4-11/h3-4,6-7,9H,5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCFHFONOXXTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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